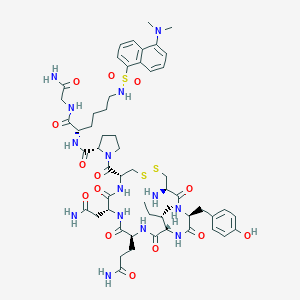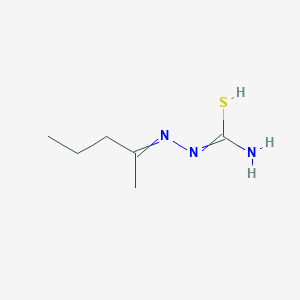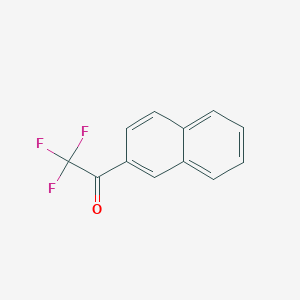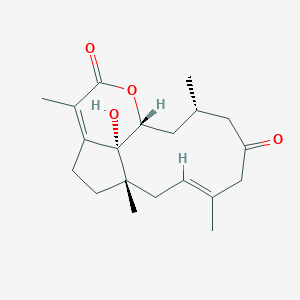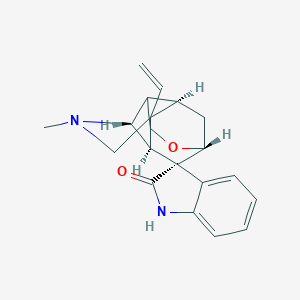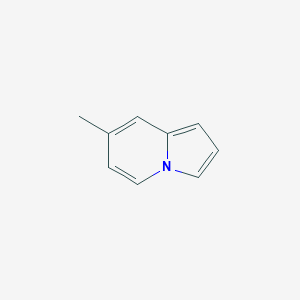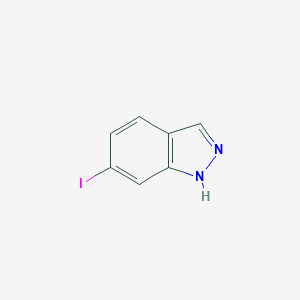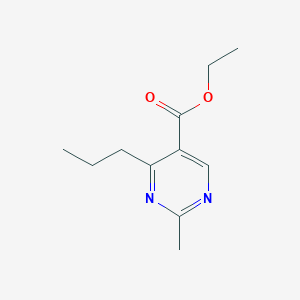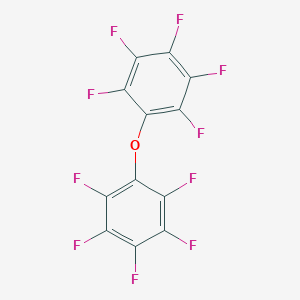
2,2-Bis(trifluoromethyl)propionyl fluoride
Vue d'ensemble
Description
The compound "2,2-Bis(trifluoromethyl)propionyl fluoride" is a fluorinated organic compound that is of interest due to its potential applications in the synthesis of various fluorinated materials. The presence of trifluoromethyl groups is known to impart unique physical and chemical properties to molecules, making them valuable in materials science, particularly in the development of polymers with high thermal stability and low dielectric constants .
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of trifluoromethyl groups. For instance, a novel fluorinated aromatic diamine was synthesized by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, other fluorinated diamines have been synthesized through nucleophilic aromatic substitution reactions followed by catalytic reduction . These methods could potentially be adapted for the synthesis of "2,2-Bis(trifluoromethyl)propionyl fluoride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is characterized by the presence of strong carbon-fluorine bonds, which are among the strongest in organic chemistry. This bond strength contributes to the high thermal stability of the resulting materials. The molecular structure of "2,2-Bis(trifluoromethyl)propionyl fluoride" would likely exhibit similar stability due to the presence of trifluoromethyl groups .
Chemical Reactions Analysis
Fluorinated compounds participate in various chemical reactions. For example, the reaction of bis(acylsilanes) with trifluoromethyltrimethylsilane leads to the formation of difluoro-silylketols, which can undergo further chemical transformations . Additionally, the reactivity of trimethyl(trifluoromethyl)silane with naked fluoride ions has been studied, leading to the formation of various fluorinated compounds . These studies suggest that "2,2-Bis(trifluoromethyl)propionyl fluoride" could also be reactive towards nucleophiles and could be used as a building block in the synthesis of heterocyclic compounds .
Physical and Chemical Properties Analysis
Fluorinated compounds are known for their unique physical and chemical properties. For instance, fluorinated polyimides derived from related diamines exhibit good solubility in polar organic solvents, low moisture absorption, and high thermal stability . The presence of trifluoromethyl groups typically leads to materials with low dielectric constants, which are desirable in electronic applications . It is reasonable to infer that "2,2-Bis(trifluoromethyl)propionyl fluoride" would also possess similar properties, making it a valuable compound for the development of advanced materials.
Applications De Recherche Scientifique
Fluorination and Deoxofluorination
2,2-Bis(trifluoromethyl)propionyl fluoride is effective in the conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives. This is due to its role in deoxofluorination processes, offering an alternative to traditional deoxofluorination reagents (Lal, Pez, Pesaresi, & Prozonic, 1999).
Reactions with Ketene Dimethylacetal
The fluoride anion catalyzed reaction of 2,2,4,4-terakis(trifluoromethyl)dithienane (a cyclic dimer of hexafluorothioacetone) with ketene dimethylacetal leads to the formation of 2,2-bis(trifluoromethyl)-3,3-bis(methoxy)thietane, demonstrating its utility in complex chemical transformations (Petrov & Marshall, 2012).
Role in Bistrifluoromethylketene Formation
In reactions with thionyl chloride and other chlorinating agents, 2,2-Bis(trifluoromethyl)propionyl fluoride forms bistrifluoromethylketene, a compound relevant in various chemical synthesis pathways (Cheburkov, Mukhamadaliev, & Knunyants, 1966).
Application in Trifluoromethylation
This compound is utilized in trifluoromethylation processes, particularly for the synthesis of radiolabeled compounds used in positron emission tomography, demonstrating its significance in pharmaceutical research (Levin et al., 2017).
Synthesis of Weinreb Amides
It's used for converting carboxylic acids to acid fluorides, which then react with N,N-dimethylhydroxylamine to give Weinreb amides, a reaction significant in the synthesis of various organic compounds (Tunoori, White, & Georg, 2000).
Synthesis of Bis(trifluoromethyl) Sulphone
The synthesis of bis(trifluoromethyl) sulphone and related compounds by direct fluorination also involves the use of 2,2-bis(trifluoromethyl)propionyl fluoride, further showcasing its applicability in creating complex fluorinated molecules (Harmon & Lagow, 1979).
Safety And Hazards
Orientations Futures
2,2-Bis(trifluoromethyl)propionyl fluoride is a significant monomer for synthesizing polyimides . The introduction of fluorine groups, due to their small atomic radius and high electronegativity, imparts many unique properties to the polyimides, such as thermal stability, chemical inertness, and excellent mechanical properties . It is mainly used in the microelectronics and optoelectronics fields for the preparation of polyimide materials with extremely low dielectric constants, extremely low surface free energy, extremely high mechanical strength, extremely high wear resistance, and transparency .
Propriétés
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7O/c1-3(2(6)13,4(7,8)9)5(10,11)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMMDSMLDJMRSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371191 | |
| Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis(trifluoromethyl)propionyl fluoride | |
CAS RN |
1735-87-1 | |
| Record name | 3,3,3-Trifluoro-2-methyl-2-(trifluoromethyl)propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1735-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Bis(trifluoromethyl)propionyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(trifluoromethyl)propanoyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




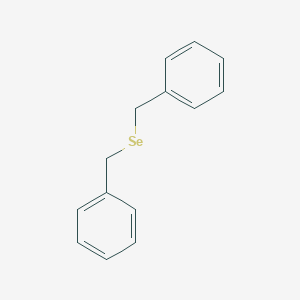
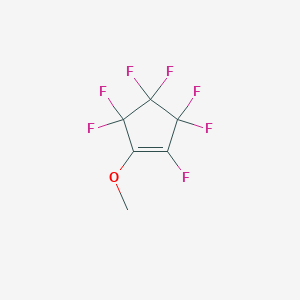
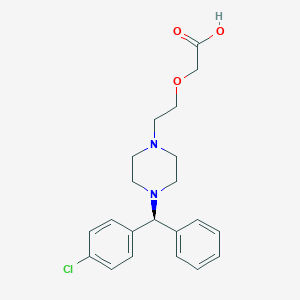
![[(4,6-Dimethoxy-2-pyrimidinyl)oxy]acetic acid](/img/structure/B155919.png)
